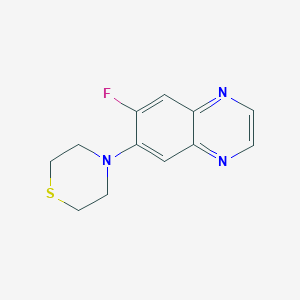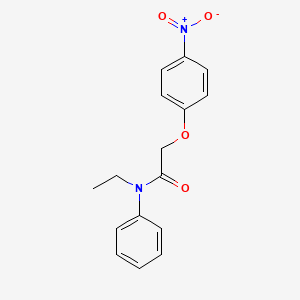
4-chlorobenzyl N-(phenylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorobenzyl N-(phenylsulfonyl)glycinate is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a glycine derivative that has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 4-chlorobenzyl N-(phenylsulfonyl)glycinate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell proliferation, fungal growth, bacterial infection, or viral replication. It may also modulate the expression of certain genes or signaling pathways involved in cell survival, apoptosis, or inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chlorobenzyl N-(phenylsulfonyl)glycinate depend on its specific target and mode of action. For example, in cancer cells, it may induce cell cycle arrest, DNA damage, or apoptosis, leading to tumor growth inhibition. In fungi, it may disrupt the cell membrane or cell wall, leading to fungal cell death. In bacteria, it may interfere with bacterial cell division or protein synthesis, leading to bacterial growth inhibition. In viruses, it may inhibit viral replication or maturation, leading to viral load reduction.
实验室实验的优点和局限性
The advantages of using 4-chlorobenzyl N-(phenylsulfonyl)glycinate in lab experiments include its high potency, broad-spectrum activity, and low toxicity. It can be easily synthesized in large quantities and purified for further use. However, its limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics. It may also exhibit off-target effects or toxicity in non-target cells or tissues, which may limit its clinical application.
未来方向
For research on 4-chlorobenzyl N-(phenylsulfonyl)glycinate include the following:
1. Identification of its specific targets and mode of action in different biological systems.
2. Optimization of its chemical structure to improve its pharmacokinetics, solubility, and selectivity.
3. Evaluation of its efficacy and safety in animal models and clinical trials.
4. Investigation of its potential use in combination with other drugs or therapies for synergistic effects.
5. Elucidation of its role in the pathogenesis of various diseases and its potential as a diagnostic or prognostic biomarker.
6. Exploration of its potential use in other fields such as agriculture, food preservation, or environmental protection.
In conclusion, 4-chlorobenzyl N-(phenylsulfonyl)glycinate is a promising chemical compound that has shown potent biological activity in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of new drugs and therapies for various diseases.
合成方法
The synthesis of 4-chlorobenzyl N-(phenylsulfonyl)glycinate involves the reaction of 4-chlorobenzylamine with N-(phenylsulfonyl)glycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and yields 4-chlorobenzyl N-(phenylsulfonyl)glycinate as the final product. The purity of the product can be enhanced through recrystallization or column chromatography.
科学研究应用
4-chlorobenzyl N-(phenylsulfonyl)glycinate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(4-chlorophenyl)methyl 2-(benzenesulfonamido)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-8-6-12(7-9-13)11-21-15(18)10-17-22(19,20)14-4-2-1-3-5-14/h1-9,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKAOORTZRDIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)